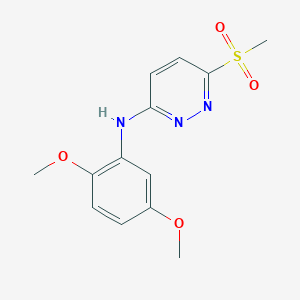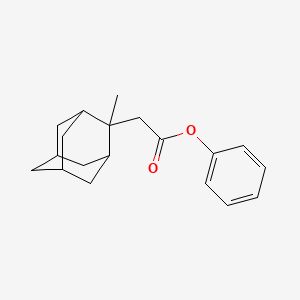
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine
説明
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound has been found to have a unique mechanism of action, which makes it a valuable tool in studying various biochemical and physiological processes.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine involves the inhibition of protein-protein interactions. It binds to specific sites on proteins, preventing them from interacting with other proteins. This mechanism of action has been found to be useful in the study of various biological processes, including signal transduction pathways, gene expression, and cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine are dependent on the specific proteins it interacts with. It has been found to have a wide range of effects, including the inhibition of cell proliferation, the regulation of gene expression, and the modulation of signal transduction pathways. These effects make it a valuable tool in the study of various biological processes.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine in lab experiments is its specificity. It binds to specific sites on proteins, making it a valuable tool in the study of protein-protein interactions. However, its specificity can also be a limitation, as it may not be effective in the study of proteins that do not interact with its binding sites.
将来の方向性
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine in scientific research. One direction is the development of new compounds that have similar mechanisms of action but are more effective in the study of specific proteins. Another direction is the use of this compound in the development of new drugs that target specific proteins and pathways involved in disease processes. Finally, the use of this compound in the study of protein-protein interactions in complex biological systems, such as cells and tissues, is an area of future research.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine has been used in various scientific research applications. One of the most significant applications of this compound is in the study of protein-protein interactions. It has been found to be a useful tool in the identification of protein-protein interactions and the study of their mechanisms.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methylsulfonylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-9-4-5-11(20-2)10(8-9)14-12-6-7-13(16-15-12)21(3,17)18/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMYHGRPWRVBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-6-(methylsulfonyl)-3-pyridazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide](/img/structure/B3135105.png)

![Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135122.png)

![Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135133.png)

![2,2,2-Trifluoroethyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135140.png)
![Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135147.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide](/img/structure/B3135149.png)
![4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3135157.png)

![2-[4-(4-Methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B3135177.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-5-pyrimidinyl]-4-isoxazolecarboxylate](/img/structure/B3135192.png)
